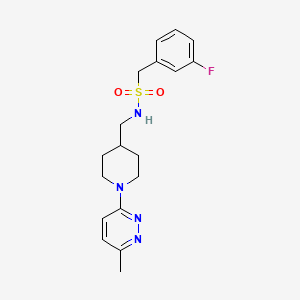

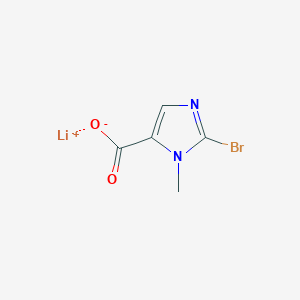

![molecular formula C13H20N2O3 B2483680 tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate CAS No. 1260843-86-4](/img/structure/B2483680.png)

tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate involves a multistep process starting from commercially available precursors. A notable method involves the synthesis from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction steps, achieving a total yield of 81% (Zhao et al., 2017). This method exemplifies the efficient assembly of the carbamate functional group alongside the aminomethyl and methoxy phenyl moieties.

Molecular Structure Analysis

The molecular structure of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is characterized by intramolecular hydrogen bonding, which influences its reactivity and physical properties. For instance, the presence of the tert-butyl group and the carbamate moiety contributes to the molecule's stability and solubility (Bai & Wang, 2014).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. For example, it can undergo lithiation, allowing for the introduction of various electrophiles and the formation of substituted products with high yields (Smith et al., 2013). Furthermore, it has been used as a building block in organic synthesis, demonstrating its utility in constructing more complex molecules (Guinchard et al., 2005).

科学的研究の応用

Synthesis of Biologically Active Compounds

Tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate serves as an important intermediate in the synthesis of many biologically active compounds. For instance, it is utilized in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) established a rapid synthetic method for this compound, demonstrating its significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).

Metabolic Studies and Diagnostic Applications

This compound also finds applications in metabolic studies and diagnostics. Muskiet et al. (1981) developed a gas chromatography method for the determination of catecholamine metabolites, indicating the utility of tert-butyl carbamate derivatives in diagnosing and monitoring various diseases, including neuroblastoma and pheochromocytoma (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Chemical Synthesis and Molecular Structure Studies

Furthermore, the compound serves as a precursor for studying new classes of molecules. Abbas et al. (2009) used tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate to study foldamer based on aza/α-dipeptide oligomerization, showcasing its role in developing novel molecular structures (Abbas, Jamart-Grégoire, Vanderesse, & Didierjean, 2009).

Enantioselective Synthesis

Piovan et al. (2011) investigated the enzymatic kinetic resolution of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate, highlighting its application in producing optically pure enantiomers for further chemical synthesis (Piovan, Pasquini, & Andrade, 2011).

特性

IUPAC Name |

tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-7-9(8-14)5-6-11(10)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJRYOOUXWZJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3-chlorophenyl)pyridazine](/img/structure/B2483597.png)

![3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide](/img/structure/B2483601.png)

![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2483607.png)

![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloropropanamide](/img/structure/B2483609.png)

![N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2483611.png)

amine hydrochloride](/img/structure/B2483612.png)

![(2-(4-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2483619.png)